molecular formula C8H4BrFN2O2 B13676093 6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid

6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid

Cat. No.: B13676093
M. Wt: 259.03 g/mol
InChI Key: PFWMOSHOBBJWBG-UHFFFAOYSA-N
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Description

6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound with the molecular formula C8H4BrFN2O2. It is characterized by a benzimidazole core substituted with bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with bromine in the presence of a suitable catalyst, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including halogenation, nitration, and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-carboxybenzimidazole
  • 4-Fluorobenzimidazole
  • 2-Carboxybenzimidazole

Uniqueness

6-Bromo-4-fluorobenzimidazole-2-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms on the benzimidazole ring. This dual substitution enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-4-fluoro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-7(12-6)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

PFWMOSHOBBJWBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(=O)O)F)Br

Origin of Product

United States

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